1H,1H,7H-Perfluorohexyl isopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,7H-Perfluorohexyl isopropyl carbonate is a chemical compound with the molecular formula C11H10F12O3 and a molecular weight of 418.18 g/mol . This compound is characterized by its high fluorine content, which imparts unique properties such as high thermal stability and resistance to chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluorohexyl isopropyl carbonate typically involves the reaction of perfluorohexyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6F13CH2OH+(CH3)2CHCOCl→C6F13CH2OCOOCH(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H,1H,7H-Perfluorohexyl isopropyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group, forming perfluorohexyl isopropanol.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Perfluorohexyl alcohol and isopropyl alcohol.
Reduction: Perfluorohexyl isopropanol.
Substitution: Various alkyl or aryl perfluorohexyl carbonates.
Wissenschaftliche Forschungsanwendungen
1H,1H,7H-Perfluorohexyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H,1H,7H-Perfluorohexyl isopropyl carbonate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H,1H,7H-Perfluorohexyl propyl carbonate: Similar structure but with a propyl group instead of an isopropyl group.
1H,1H,7H-Perfluorohexyl methyl carbonate: Contains a methyl group instead of an isopropyl group.
Uniqueness
1H,1H,7H-Perfluorohexyl isopropyl carbonate is unique due to its specific combination of a perfluorohexyl group and an isopropyl carbonate group, which imparts distinct properties such as enhanced thermal stability and resistance to hydrolysis compared to its analogs .
Eigenschaften
Molekularformel |
C11H10F12O3 |
---|---|
Molekulargewicht |
418.18 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propan-2-yl carbonate |
InChI |
InChI=1S/C11H10F12O3/c1-4(2)26-6(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SVBIPOWPVHBEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.